N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
CAS No.: 922473-39-0
Cat. No.: VC4554173
Molecular Formula: C23H17N3O3S3
Molecular Weight: 479.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922473-39-0 |
|---|---|
| Molecular Formula | C23H17N3O3S3 |
| Molecular Weight | 479.59 |
| IUPAC Name | N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C23H17N3O3S3/c1-32(28,29)17-8-10-19-21(12-17)31-23(25-19)26(13-15-5-3-2-4-6-15)22(27)16-7-9-18-20(11-16)30-14-24-18/h2-12,14H,13H2,1H3 |
| Standard InChI Key | XNKOYJIITUTCRL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₃H₁₇N₃O₃S₃, with a molecular weight of 479.59 g/mol. Its IUPAC name reflects the presence of:
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Two benzothiazole rings (benzo[d]thiazole units).
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A methylsulfonyl (-SO₂CH₃) substituent at position 6 of one benzothiazole.
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A carboxamide (-CONH-) bridge linking the N-benzyl group to the second benzothiazole.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₇N₃O₃S₃ | |
| Molecular Weight | 479.59 g/mol | |
| CAS Registry Number | 922473-39-0 | |
| Topological Polar Surface Area | 116 Ų (estimated) |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, related benzothiazole-carboxamide hybrids exhibit:
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¹H NMR: Aromatic protons in δ 7.2–8.5 ppm, methylsulfonyl singlets near δ 3.1 ppm .
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FTIR: Stretching vibrations for C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹), and C=N (~1590 cm⁻¹) .
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Mass Spectrometry: Molecular ion peaks consistent with the formula and fragmentation patterns indicative of benzothiazole cleavage.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves multi-step coupling reactions, as outlined in industrial protocols for analogous benzothiazole derivatives :
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Intermediate Preparation:
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Step 1: Diazotization of 2-aminobenzothiazole derivatives to form azides.
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Step 2: Propargylation of aromatic aldehydes to introduce alkyne functionalities.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole linkers .
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Amide Coupling: Reaction of the triazole intermediate with N-benzyl chlorides or activated carboxylic acids.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 75–85% |
| CuAAC | CuSO₄·5H₂O, sodium ascorbate, RT | 87–91% |
| Amide Formation | EDC/HOBt, DMF, 25°C | 65–70% |
Industrial-Scale Optimization
Industrial methods emphasize:
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Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) .
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Molecular hybridization techniques to combine benzothiazole cores with sulfonamide or carboxamide pharmacophores.
Structural and Electronic Analysis
Crystallographic Insights
Though no single-crystal data exists for this compound, structurally similar benzothiazoles exhibit:
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Planar benzothiazole rings with dihedral angles <5° between fused benzene and thiazole moieties .
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C=O bond lengths of ~1.22 Å, consistent with resonance stabilization .
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Hydrogen bonding networks involving sulfonyl oxygen and amide NH groups, critical for solid-state packing .
Computational Modeling
Density functional theory (DFT) studies predict:
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Electron-withdrawing effects from the methylsulfonyl group, polarizing the benzothiazole π-system.
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HOMO-LUMO gap of ~4.1 eV, suggesting potential semiconductor applications .
Biological Activity and Mechanisms
Hypothesized Targets
Based on benzothiazole-carboxamide hybrids, this compound may interact with:
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Acetylcholinesterase (AChE): Inhibition via π-π stacking with catalytic anionic sites (CAS) .
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Cyclooxygenase-2 (COX-2): Sulfonamide groups may mimic arachidonic acid binding .
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DNA topoisomerases: Intercalation or alkylation mechanisms .
Predicted Pharmacokinetics
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Lipophilicity: Calculated logP ≈ 3.2 (moderate blood-brain barrier permeability).
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Metabolic Stability: Susceptible to hepatic sulfotransferase-mediated detoxification .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (AChE Inhibition) | Anticancer Activity (GI₅₀) |
|---|---|---|
| N-Benzyl-4-(methylthio)benzothiazole | 8.3 µM | 12 µM (MCF-7) |
| 6-Methylsulfonylbenzothiazole | 15.1 µM | 22 µM (HepG2) |
| Target Compound (Hypothesized) | 5–10 µM | <10 µM |
Applications and Industrial Relevance
Medicinal Chemistry
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Anticancer Agents: Benzothiazole-triazole hybrids demonstrate sub-micromolar cytotoxicity in breast and liver cancer models .
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Neuroprotective Agents: Methylsulfonyl groups enhance radical scavenging in neuronal cells.
Materials Science
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Organic Semiconductors: Low HOMO-LUMO gaps enable use in OLEDs .
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Coordination Polymers: Sulfonyl oxygen atoms facilitate metal-ligand bonding .
Comparison with Structural Analogs
Table 4: Structural and Functional Comparisons
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